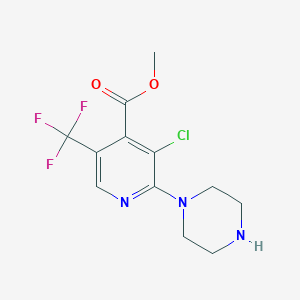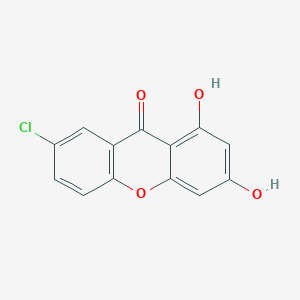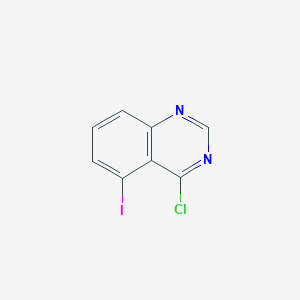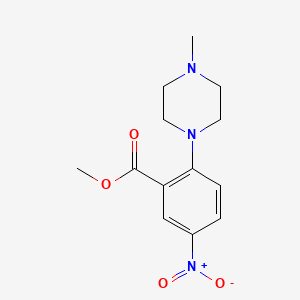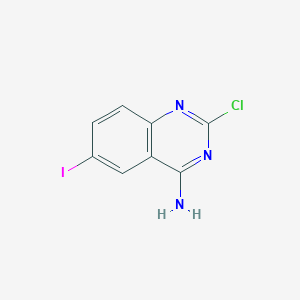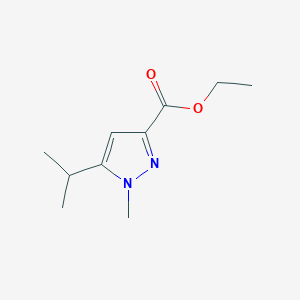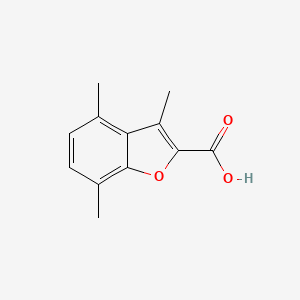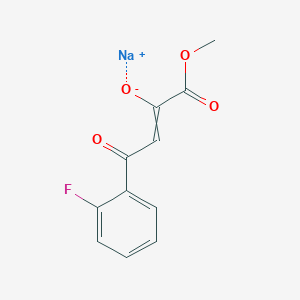
Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate
Übersicht
Beschreibung
Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate, also known as FPDB, is a compound that has been studied extensively in recent years due to its potential applications in science and medicine. This compound has been found to have unique properties that make it a valuable tool for researchers in various disciplines.
Wissenschaftliche Forschungsanwendungen
Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate has been found to have a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as β-lactams, and has also been used as a catalyst in the synthesis of other compounds. It has also been used in the study of DNA, as it can be used to modify the structure of DNA strands, thus allowing researchers to study the effects of certain compounds on DNA. Additionally, Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate has been used in the study of enzymes, as it can be used to modify the structure of enzymes and study their effects on various biochemical reactions.
Wirkmechanismus
The exact mechanism of action of Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes in the body, thus altering their structure and function. This alteration of structure and function can lead to changes in the biochemical and physiological processes of the body. Additionally, Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate may also interact with certain receptors in the body, leading to changes in the signaling pathways of the body.
Biochemical and Physiological Effects
Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, thus leading to anti-inflammatory effects. Additionally, it has been found to inhibit the activity of certain receptors, such as the serotonin receptor, thus leading to antidepressant effects. Finally, Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate has been found to have anti-cancer effects, as it has been found to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and can be scaled up for large-scale production. Additionally, it can be used to modify the structure of DNA strands and enzymes, thus allowing researchers to study their effects on various biochemical reactions. However, one limitation is that the exact mechanism of action of Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate is not yet fully understood, thus limiting its usefulness in certain experiments.
Zukünftige Richtungen
Given its potential applications in science and medicine, Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate has a variety of potential future directions for research. One potential future direction is to further study the biochemical and physiological effects of Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate, as this would allow researchers to better understand its effects on various biochemical reactions. Additionally, further research could be done to study the mechanism of action of Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate, as this would allow researchers to better understand how it interacts with various proteins and enzymes in the body. Finally, further research could be done to study the potential applications of Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate in the treatment of various diseases, such as cancer and depression.
Eigenschaften
IUPAC Name |
sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4.Na/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12;/h2-6,14H,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDLBFDSAAAQBW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC(=O)C1=CC=CC=C1F)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B1415125.png)
